Brevinin-1SY

Antimicrobial peptides MIC profiling Gram-selectivity

Brevinin-1SY is a 24-residue cationic antimicrobial peptide (AMP) belonging to the brevinin-1 subfamily, originally isolated from the dorsal skin of the North American wood frog Rana sylvatica. The peptide contains an intramolecular disulfide bridge (Cys18–Cys24) forming a C-terminal cyclic heptapeptide 'Rana box' domain, and adopts an amphipathic α-helical conformation predicted to insert into lipid bilayers.

Molecular Formula
Molecular Weight
Cat. No. B1577835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-1SY
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-1SY for Research Procurement: A Defined Antimicrobial Peptide from Freeze-Tolerant Wood Frog Skin


Brevinin-1SY is a 24-residue cationic antimicrobial peptide (AMP) belonging to the brevinin-1 subfamily, originally isolated from the dorsal skin of the North American wood frog Rana sylvatica [1]. The peptide contains an intramolecular disulfide bridge (Cys18–Cys24) forming a C-terminal cyclic heptapeptide 'Rana box' domain, and adopts an amphipathic α-helical conformation predicted to insert into lipid bilayers [2]. It is the sole AMP described from this freeze-tolerant anuran species [1]. Brevinin-1SY is available from commercial peptide vendors as a lyophilized powder at ≥95% HPLC purity for laboratory research use .

Why Brevinin-1SY Cannot Be Replaced by a Generic Brevinin-1 Family Peptide in Environmental Stress or Selectivity-Driven Studies


Brevinin-1 family peptides share a conserved C-terminal Rana box motif, yet single-residue variations produce substantial divergence in antimicrobial potency, Gram-selectivity, and hemolytic activity [1]. Unlike Brevinin-1BLc (LC50 = 9 µM against human erythrocytes) and Brevinin-1BYa (HC50 = 4 µM), both of which carry strong hemolytic liability that limits systemic applicability, Brevinin-1SY has no reported hemolytic activity in published assays, suggesting a potentially wider safety margin for in vitro studies [2][3]. Furthermore, brevinin-1SY is the only brevinin-1 family member documented to undergo transcriptional upregulation under freezing (5.23-fold in ventral skin under anoxia), dehydration (2.39–3.29-fold), and developmental triggers, a regulatory profile that is absent from the characterization data of Brevinin-1BYa, Brevinin-1BLc, or Brevinin-1E [4]. These differences preclude simple functional substitution.

Brevinin-1SY Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Gram-Positive vs. Gram-Negative Selectivity Profile Compared to Brevinin-1BYa and Brevinin-1BLc

Brevinin-1SY exhibits a more balanced Gram-positive/Gram-negative antibacterial ratio than two of the most potent brevinin-1 comparators. Its MIC against S. aureus is 7 µM and against E. coli is 45 µM, yielding a Gram-negative/Gram-positive MIC ratio of 6.4 [1]. In contrast, Brevinin-1BYa shows a ratio of 8.5 (S. aureus MIC = 2 µM; E. coli MIC = 17 µM) [2], and Brevinin-1BLc yields a ratio of 16.7 (S. aureus MIC = 1.5 µM; E. coli MIC = 25 µM) [3], indicating that these comparators are more heavily skewed toward Gram-positive potency at the expense of Gram-negative coverage. All MIC values were determined by standard broth microdilution assays after 24 h incubation.

Antimicrobial peptides MIC profiling Gram-selectivity

Absence of Reported Hemolytic Activity as a Differentiation Factor Versus Hemolytic Brevinin-1 Analogs

Brevinin-1BYa and Brevinin-1BLc are both characterized by substantial hemolytic activity against human erythrocytes that constrains their experimental utility: Brevinin-1BYa has HC50 = 4 µM [1] and Brevinin-1BLc has LC50 = 9 µM [2]. By contrast, the DRAMP database entry for Brevinin-1SY (DRAMP02078) records no hemolysis data in the available literature, and the original characterization study (Matutte et al., 2000) did not report hemolytic activity at the tested concentrations [3][4]. While this absence of reported hemolysis cannot be equated to a proven non-hemolytic profile without dedicated dose-response hemolysis assays, it stands in marked contrast to the explicitly documented hemolytic liabilities of the two closest in-class comparators.

Therapeutic index Hemolysis Drug safety margin

Transcriptional Upregulation Under Environmental Stress: Unique Regulatory Feature Absent in Other Brevinin-1 Peptides

Brevinin-1SY is the only brevinin-1 family peptide for which environmental stress-dependent transcriptional regulation has been quantitatively characterized. In Rana sylvatica, 24 h of anoxia increased brevinin-1SY mRNA levels in ventral skin by 5.23-fold compared with non-stressed controls. Dehydration to 40% body water loss increased mRNA levels by 2.39-fold in dorsal skin and 3.29-fold in ventral skin [1]. These transcriptional changes were accompanied by an approximately 5-fold increase in brevinin-1SY protein levels in dorsal skin extracts from stressed animals [1]. No equivalent stress-regulated expression data have been reported for Brevinin-1BYa (Rana boylii), Brevinin-1BLc (Lithobates blairi), or Brevinin-1E (Pelophylax esculentus), whose characterizations focus exclusively on constitutive antimicrobial activity and hemolysis [2][3]. Dorsal skin extracts from anoxic, frozen, and dehydrated frogs showed significantly greater inhibition of E. coli and Pythium sulcatum in disk diffusion assays compared with extracts from control animals (P<0.05) [1].

Environmental stress response mRNA regulation Freeze tolerance

Physicochemical Differentiation: Lower Net Charge and Moderate Hydrophobicity Versus More Cationic Analogs

Brevinin-1SY carries a net charge of +3 at physiological pH, with a hydrophobicity of 1.475 and a Boman index of 31.86 kcal/mol [1]. This places it at the lower end of the cationicity range among brevinin-1 peptides. Brevinin-1BYa (sequence FLPILASLAAKFGPKLFCLVTKKC) contains four Lys residues and no acidic residues, yielding a predicted net charge of +4 [2]. Brevinin-1BLc (sequence FLPIIAGIAAKFLPKIFCTISKKC) contains five Lys residues with a net charge of +5 [3]. According to the established structure-activity relationship (SAR) framework for brevinin peptides, increased net charge generally enhances antimicrobial potency but also elevates hemolytic activity [4]. The lower net charge of Brevinin-1SY is consistent with its moderated Gram-positive potency and the absence of reported hemolysis, aligning with the SAR principle that balancing cationicity is critical for achieving antimicrobial activity with reduced mammalian cytotoxicity [4].

Structure-activity relationship Net charge Hydrophobicity

Developmental Stage-Dependent Expression: A Defined Ontogenetic Profile Not Characterized for Other Brevinin-1 Peptides

Brevinin-1SY mRNA expression increases progressively during Rana sylvatica metamorphosis: Gosner stages 36–41 show a 2.87-fold increase, stages 42–43 a 4.5-fold increase, and stages 44–45 a 6.22-fold increase relative to pre-metamorphic stages 14–20 (P<0.05) [1]. Each successive stage bracket is significantly different from the preceding one (stages 42–43 vs. 36–41: 1.57-fold increase; stages 44–45 vs. 42–43: 1.38-fold increase; P<0.05) [1]. In adult frogs, dorsal skin expresses 9.78-fold (±0.66) higher brevinin-1SY mRNA than ventral skin [1]. No comparable developmental expression profiling has been published for Brevinin-1BYa, Brevinin-1BLc, or Brevinin-1E, whose studies are limited to adult skin secretion peptidomics [2][3].

Developmental biology Amphibian metamorphosis Innate immunity ontogeny

Commercial Purity and Procurement Specification: ≥97% HPLC Purity with COA Documentation

Brevinin-1SY is commercially available from specialized peptide suppliers at ≥97% HPLC purity (lyophilized powder, molecular weight 2440.10 Da, molecular formula C114H195N27O27S2) with batch-specific Certificate of Analysis documentation . Storage specification is -20°C in lyophilized form . By comparison, many brevinin-1 family peptides (e.g., Brevinin-1BYa, Brevinin-1BLc) are typically offered at ≥95% purity by common vendors, and higher-purity grades (≥98%) frequently require custom synthesis quotes [1][2]. The defined disulfide bridge (Cys18–Cys24) in Brevinin-1SY necessitates controlled oxidative folding during synthesis; the ≥97% purity specification indicates successful cyclization and removal of linear byproducts, which is critical for reproducible antimicrobial assay results .

Peptide procurement HPLC purity Quality assurance

Optimal Research and Procurement Application Scenarios for Brevinin-1SY Peptide


Environmental Stress and Freeze-Tolerance Immunology Studies

Brevinin-1SY is the definitive molecular probe for investigating how freeze tolerance, anoxia, and dehydration modulate cutaneous innate immunity. Its 5.23-fold mRNA upregulation under anoxia and 2.39–3.29-fold upregulation under dehydration [1] provide a quantifiable transcriptional readout absent from all other brevinin-1 peptides. Researchers studying amphibian disease ecology, climate-driven immune suppression, or ischemia-reperfusion effects on AMP expression should select Brevinin-1SY over Brevinin-1BYa or Brevinin-1BLc, which lack any characterized stress-responsive regulatory profiles [1].

Structure-Activity Relationship (SAR) Studies on Cationicity-Hemolysis Trade-offs

With a net charge of +3—lower than Brevinin-1BYa (+4) and Brevinin-1BLc (+5)—and no reported hemolytic activity [2][3], Brevinin-1SY occupies a distinct coordinate in the brevinin SAR landscape. It serves as a natural low-cationicity template for systematic mutagenesis studies aiming to decouple antimicrobial potency from erythrocyte toxicity. Its MIC ratio of 6.4 (E. coli/S. aureus) offers a more balanced spectrum than Brevinin-1BLc (ratio 16.7) [4], making it a preferable starting scaffold for engineering broad-spectrum activity without introducing excessive hemolysis.

Developmental Immunology and Amphibian Metamorphosis Research

Brevinin-1SY is the only brevinin-1 family member with quantitative developmental expression data: 6.22-fold mRNA increase from pre-metamorphic to climax stages, and 9.78-fold dorsal vs. ventral enrichment in adults [1]. This ontogenetic profile enables studies of innate immune system maturation during amphibian metamorphosis that cannot be conducted with Brevinin-1BYa, Brevinin-1BLc, or Brevinin-1E. Procurement of Brevinin-1SY with ≥97% HPLC purity supports reproducible qPCR and protein quantification assays in developmental time-course experiments.

In Vitro Antimicrobial Susceptibility Testing Requiring Defined Gram-Selectivity

For laboratories conducting standardized antimicrobial susceptibility screening of novel frog-derived peptides, Brevinin-1SY provides a well-characterized reference compound with published MIC values (S. aureus 7 µM, E. coli 45 µM) [4] and a Gram-negative/Gram-positive selectivity ratio of 6.4. This intermediate selectivity profile contrasts with the strongly Gram-positive-skewed Brevinin-1BLc (MIC S. aureus 1.5 µM, ratio 16.7) [5] and the highly hemolytic Brevinin-1BYa (HC50 4 µM) [3], enabling researchers to select the most appropriate reference peptide for their specific pathogen panel without confounding hemolytic interference.

Quote Request

Request a Quote for Brevinin-1SY

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.